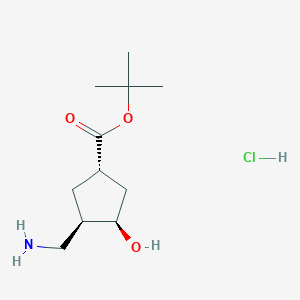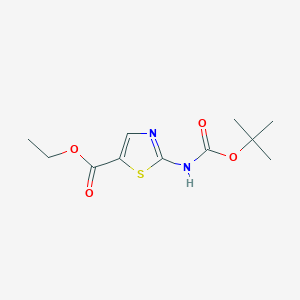![molecular formula C19H23N3O3 B2968626 2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2379987-09-2](/img/structure/B2968626.png)
2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone, also known as MPOPE, is a chemical compound that has been widely used in scientific research. This compound is a selective and potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. The inhibition of DAT by MPOPE results in an increase in dopamine levels in the brain, which has been linked to various physiological and biochemical effects.
Mecanismo De Acción
2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone selectively inhibits the reuptake of dopamine by binding to the DAT. This results in an increase in dopamine levels in the brain, which has been linked to various physiological and biochemical effects. This compound has been shown to have high affinity and selectivity for the DAT, making it a useful tool for studying the role of dopamine in the brain.
Biochemical and Physiological Effects
The increase in dopamine levels in the brain resulting from the inhibition of DAT by this compound has been linked to various physiological and biochemical effects. These effects include increased locomotor activity, enhanced reward processing, and improved cognitive performance. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone in lab experiments include its high selectivity and potency for the DAT, which makes it a useful tool for investigating the role of dopamine in the brain. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for the use of 2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone in scientific research. One potential direction is the investigation of the role of dopamine in depression and anxiety disorders. Another potential direction is the development of new drugs that target the DAT for the treatment of Parkinson's disease and other neurological disorders. Additionally, the use of this compound in combination with other compounds may provide new insights into the complex mechanisms underlying dopamine signaling in the brain.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research to investigate the role of dopamine in various physiological and pathological processes. This compound selectively inhibits the DAT, resulting in an increase in dopamine levels in the brain, which has been linked to various physiological and biochemical effects. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of 2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone involves the reaction of 3-methoxyphenylacetic acid with 1-(2-bromoethyl)-4-(5-methylpyrimidin-2-yl)piperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with ethyl chloroformate.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been extensively used in scientific research to investigate the role of dopamine in various physiological and pathological processes. This compound has been used to study the effects of dopamine on reward, motivation, and addiction. It has also been used to investigate the role of dopamine in Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-12-20-19(21-13-14)25-16-6-8-22(9-7-16)18(23)11-15-4-3-5-17(10-15)24-2/h3-5,10,12-13,16H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBDFDOQHHCDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2968543.png)

![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)


![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2968553.png)
![2-Chloro-N-[1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2968555.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2968558.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968559.png)
![3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride](/img/structure/B2968561.png)
![3-methoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2968562.png)


